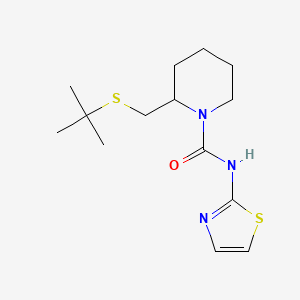
2-(Tert-butylsulfanylmethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butylsulfanylmethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTP-2 and is a selective inhibitor of inositol 1,4,5-trisphosphate receptors (IP3Rs), which are essential calcium channels in cells.
Aplicaciones Científicas De Investigación
BTP-2 has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of BTP-2 is in the study of calcium signaling pathways. Calcium signaling is a critical process in cells that regulates various cellular functions, including muscle contraction, gene expression, and neurotransmitter release. IP3Rs are essential calcium channels in cells that are activated by inositol 1,4,5-trisphosphate (IP3), which is produced by various signaling pathways. BTP-2 selectively inhibits IP3Rs and has been used to study the role of IP3Rs in calcium signaling pathways.
Mecanismo De Acción
BTP-2 selectively inhibits IP3Rs by binding to the IP3 binding site on the channel. This binding prevents the binding of IP3 to the channel, leading to the inhibition of calcium release from the endoplasmic reticulum (ER). This inhibition of calcium release has been shown to have various physiological effects, including the regulation of synaptic plasticity, muscle contraction, and gene expression.
Efectos Bioquímicos Y Fisiológicos
BTP-2 has been shown to have various biochemical and physiological effects in cells. One of the main effects of BTP-2 is the inhibition of calcium release from the ER. This inhibition has been shown to regulate various cellular functions, including synaptic plasticity, muscle contraction, and gene expression. BTP-2 has also been shown to regulate the release of neurotransmitters from neurons, which is essential for the proper functioning of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BTP-2 is its selectivity for IP3Rs. This selectivity allows researchers to study the role of IP3Rs in calcium signaling pathways without affecting other calcium channels in cells. However, one of the main limitations of BTP-2 is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, BTP-2 has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of BTP-2. One of the main directions is the development of more potent and selective IP3R inhibitors. This development could lead to the identification of new therapeutic targets for various diseases, including cancer and neurodegenerative disorders. Another future direction is the study of the role of IP3Rs in various cellular functions, including mitochondrial function and autophagy. Additionally, the development of new techniques for the delivery of BTP-2 could lead to its use in various in vivo studies.
Métodos De Síntesis
The synthesis of BTP-2 involves the reaction of tert-butylsulfanylacetic acid with 1,3-thiazol-2-amine to form 2-(tert-butylsulfanylmethyl)-1,3-thiazole. This compound is then reacted with piperidine-1-carboxylic acid to form BTP-2. The chemical structure of BTP-2 is shown below:
Propiedades
IUPAC Name |
2-(tert-butylsulfanylmethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS2/c1-14(2,3)20-10-11-6-4-5-8-17(11)13(18)16-12-15-7-9-19-12/h7,9,11H,4-6,8,10H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBJPVHMMHLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(tert-butylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

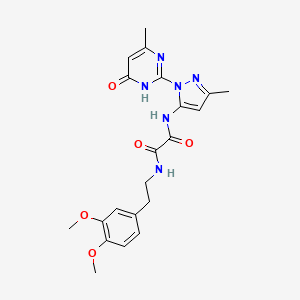

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)
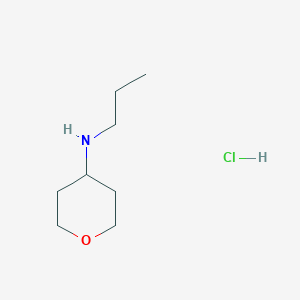
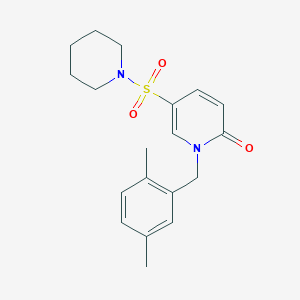
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
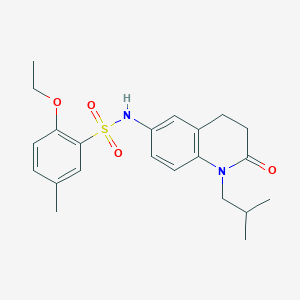
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)


![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)